molecular formula C18H37N5O9 B1681334 Sulfate de tobramycine CAS No. 79645-27-5

Sulfate de tobramycine

Numéro de catalogue: B1681334
Numéro CAS: 79645-27-5
Poids moléculaire: 467.5 g/mol
Clé InChI: NLVFBUXFDBBNBW-PBSUHMDJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tobramycin sulphate is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. It is primarily used to treat various types of bacterial infections, particularly those caused by Gram-negative bacteria such as Pseudomonas aeruginosa. Tobramycin sulphate is known for its effectiveness in treating severe infections, including respiratory tract infections, urinary tract infections, and infections of the skin, bones, and soft tissues .

Mécanisme D'action

Target of Action

Tobramycin sulphate, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunit of bacteria . It binds to the 16S ribosomal RNA of the bacterial 30S ribosomal unit . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like tobramycin .

Mode of Action

Tobramycin inhibits protein synthesis by binding to the A-site of the 30S ribosomal subunit . This binding induces mistranslation and causes misreading of the codon by the transfer RNA, leading to the incorrect delivery of aminoacyl units . At high concentrations, tobramycin also disrupts the outer membrane of gram-negative bacteria .

Biochemical Pathways

The primary biochemical pathway affected by tobramycin is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, tobramycin prevents the formation of the 70S complex, thereby inhibiting the initiation step of translation . This results in the production of faulty proteins and ultimately leads to bacterial cell death .

Pharmacokinetics

Its elimination half-life is approximately 2-3 hours . Eye drops and ointments (tobramycin only, Tobrex, or combined with dexamethasone, sold as Tobradex) and nebulised formulations both have low systemic absorption .

Result of Action

The primary result of tobramycin’s action is the inhibition of bacterial growth . By disrupting protein synthesis, tobramycin prevents bacteria from producing essential proteins, leading to the production of faulty proteins and ultimately bacterial cell death .

Action Environment

The efficacy and stability of tobramycin can be influenced by various environmental factors. For instance, the formulation for injection is branded Nebcin . The nebulised formulation (brand name Tobi) is indicated in the treatment of exacerbations of chronic infection with Pseudomonas aeruginosa in people diagnosed with cystic fibrosis . Tobramycin eye drops (with or without dexamethasone) are indicated in the treatment of superficial infections of the eye, such as bacterial conjunctivitis . These different formulations allow tobramycin to be effective in various environments within the body.

Applications De Recherche Scientifique

Clinical Applications

Tobramycin sulfate is utilized in various clinical settings due to its effectiveness against specific pathogens.

Respiratory Infections

  • Cystic Fibrosis : Tobramycin sulfate is particularly effective against Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients. Inhaled formulations of tobramycin have been shown to reduce bacterial load and improve lung function in these patients .
  • Lower Respiratory Tract Infections : It is also indicated for treating pneumonia and other respiratory infections caused by susceptible Gram-negative bacteria .

Ocular Infections

  • Topical Use : Tobramycin sulfate is approved for treating external ocular infections. Studies indicate that it demonstrates superior efficacy compared to gentamicin sulfate in resolving bacterial infections of the eye .

Other Infections

  • Systemic Infections : The antibiotic is effective against a range of infections including urinary tract infections, intra-abdominal infections, and septicemia. Clinical trials have shown satisfactory responses in over 86% of treated patients .
  • Bone and Soft Tissue Infections : It has been used in managing osteomyelitis and skin infections, often in combination with other antibiotics for synergistic effects .

Microbiological Applications

Tobramycin sulfate plays a crucial role in microbiological research and testing.

Antimicrobial Susceptibility Testing

  • Tobramycin is frequently employed in susceptibility testing panels to assess the resistance patterns of various bacterial strains, aiding in the selection of appropriate antibiotic therapies .

Research on Resistance Mechanisms

  • Studies involving tobramycin help elucidate mechanisms of antibiotic resistance among bacteria, particularly focusing on its interaction with ribosomal RNA and protein synthesis inhibition .

Agricultural Applications

Recent studies have explored the use of tobramycin sulfate in plant biology.

Plant Pathogen Control

  • Tobramycin has been investigated for its potential to control certain plant pathogens, although its primary use remains in medical applications .

Case Studies and Research Findings

Several case studies illustrate the practical applications and effectiveness of tobramycin sulfate:

Study Focus Findings
Cystic Fibrosis ManagementInhaled tobramycin significantly reduced Pseudomonas aeruginosa colonization, improving lung function metrics in patients .
Ocular Infection TreatmentA comparative study showed that tobramycin was more effective than gentamicin in treating bacterial conjunctivitis .
Osteomyelitis TreatmentCase series demonstrated successful management of diabetic foot osteomyelitis using tobramycin-impregnated calcium sulfate pellets, highlighting local delivery's effectiveness .

Safety and Efficacy

While generally well-tolerated, tobramycin sulfate can cause adverse effects such as nephrotoxicity and ototoxicity. Monitoring renal function during treatment is essential due to these potential risks . Clinical data indicate that drug-related adverse effects occurred in approximately 3.9% of patients treated with tobramycin, with serious reactions being rare .

Analyse Biochimique

Biochemical Properties

Tobramycin sulphate interacts with various biomolecules, primarily the 30S ribosomal subunit, inhibiting bacterial protein synthesis . It may also destabilize bacterial membranes by binding to 16S r-RNA .

Cellular Effects

Tobramycin sulphate has significant effects on various types of cells and cellular processes. It is particularly effective against species of Pseudomonas . It can cause a decrease in electrolytes, calcium, magnesium, sodium, and potassium . It also binds to RNA-aptamers, artificially created molecules to bind to certain targets .

Molecular Mechanism

Tobramycin sulphate exerts its effects at the molecular level primarily by binding to a site on the bacterial 30S and 50S ribosome, preventing the formation of the 70S complex. As a result, mRNA cannot be translated into protein, leading to cell death .

Temporal Effects in Laboratory Settings

Tobramycin sulphate’s effects change over time in laboratory settings. It has been observed that patients treated with tobramycin and other aminoglycosides should be under close clinical observation, as these drugs have an inherent potential for causing ototoxicity and nephrotoxicity .

Dosage Effects in Animal Models

In animal models, the effects of Tobramycin sulphate vary with different dosages. Dogs tolerate intracisternal doses of 0.2 mg/kg without adverse reaction . The half-life of Tobramycin in cochlear fluid of guinea pigs and in renal tissues of rats is significantly longer than the serum half-life in these species, reflecting the ototoxic and nephrotoxic potential of Tobramycin .

Metabolic Pathways

Tobramycin sulphate is involved in various metabolic pathways. It is not appreciably metabolized, and is primarily excreted unchanged in the urine . A study showed that spaceflight had a significant impact on different metabolic pathways of Tobramycin-resistant mutagenesis of Escherichia coli .

Transport and Distribution

Tobramycin sulphate is transported and distributed within cells and tissues. It is primarily excreted unchanged in the urine . Tobramycin binding to serum proteins is negligible .

Subcellular Localization

Tobramycin sulphate is localized subcellularly in the lysosomes of proximal tubular cells . The labeling was concentrated into small areas in the matrix of the lysosomes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tobramycin sulphate is synthesized through a fermentation process involving the bacterium Streptomyces tenebrarius. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and crystallization, to isolate the pure antibiotic. The final product is then converted to its sulphate salt form for enhanced stability and solubility .

Industrial Production Methods: In industrial settings, the production of tobramycin sulphate involves large-scale fermentation followed by downstream processing to purify the antibiotic. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of tobramycin. The purification process includes filtration, ion-exchange chromatography, and crystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Tobramycin sulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the antibiotic’s structure to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of tobramycin with altered pharmacological properties. These derivatives can be used to study the structure-activity relationship of the antibiotic and develop new therapeutic agents .

Comparaison Avec Des Composés Similaires

Tobramycin sulphate is part of the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, amikacin, and kanamycin.

Comparison with Gentamicin:

Comparison with Amikacin:

Comparison with Kanamycin:

Activité Biologique

Tobramycin sulfate is an aminoglycoside antibiotic primarily used to treat infections caused by aerobic Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its biological activity encompasses various mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles.

Tobramycin exerts its antibacterial effects by binding to the 16S ribosomal RNA component of the bacterial 30S ribosomal subunit. This binding inhibits the initiation of protein synthesis, leading to misreading of mRNA and subsequent production of nonfunctional proteins. The accumulation of incorrectly synthesized proteins disrupts cellular processes and ultimately results in bacterial cell death, classifying tobramycin as a bactericidal agent .

Pharmacokinetics

The pharmacokinetic profile of tobramycin varies based on the route of administration:

  • Intramuscular Administration : Peak serum concentrations are typically reached within 30 to 90 minutes post-injection, with therapeutic levels considered between 4 to 6 μg/mL .
  • Inhalation : In cystic fibrosis patients, inhaled tobramycin shows higher concentrations in sputum compared to serum, indicating effective localized delivery. For instance, after a single dose of 112 mg, sputum concentrations reached up to 1048 μg/g .

Clinical Efficacy

Tobramycin sulfate has been extensively studied for its effectiveness against various infections. A summary of clinical studies involving over 3,500 patients revealed:

  • Overall Response Rate : Greater than 86% satisfactory response in treating infections from susceptible Gram-negative organisms and staphylococci.
  • Common Infections Treated :
    • Respiratory tract infections (including cystic fibrosis)
    • Central nervous system infections
    • Skin and soft tissue infections
    • Urinary tract and intra-abdominal infections
    • Septicemia .

Safety Profile

While generally well-tolerated, tobramycin can cause adverse effects. In clinical studies, drug-related adverse effects were reported in approximately 3.9% of patients. Notable side effects included:

  • Neurological reactions in 0.6% of cases
  • Renal toxicity in about 1.5% of patients .

Comparative Studies

Recent research has compared different administration routes for tobramycin:

  • Inhaled vs. Intravenous Tobramycin : A study assessing the comparative effectiveness found that inhaled formulations were associated with better adherence and reduced hospitalization rates among cystic fibrosis patients .

Case Studies

  • Renal Function Monitoring : A prospective study evaluated renal function in patients receiving tobramycin-impregnated calcium sulfate beads post-surgery. Serum tobramycin levels peaked at over 2 μg/mL but did not correlate with significant renal impairment, indicating a favorable safety profile for localized delivery methods .
  • Ocular Infections : Subconjunctival injections of tobramycin sulfate demonstrated effective concentrations in the aqueous humor (mean: 18.9 μg/mL), suggesting its potential utility in treating ocular infections .

Summary Table of Biological Activity

Parameter Details
Mechanism of Action Binds to bacterial ribosome; inhibits protein synthesis
Effective Against Aerobic Gram-negative bacteria, especially Pseudomonas aeruginosa
Administration Routes Intramuscular, inhalation, subconjunctival
Peak Serum Concentration ~4–6 μg/mL (therapeutic)
Adverse Effects Rate ~3.9% (neurological: 0.6%, renal: 1.5%)
Clinical Efficacy Rate >86% satisfactory response in treated infections

Propriétés

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVFBUXFDBBNBW-PBSUHMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

49842-07-1 (Sulfate)
Record name Tobramycin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023680
Record name Tobramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tobramycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L
Record name Tobramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00684
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tobramycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tobramycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tobramycin is a 4,6-disubstituted 2-deoxystreptamine (DOS) ring-containing aminoglycoside antibiotic with activity against various Gram-negative and some Gram-positive bacteria. The mechanism of action of tobramycin has not been unambiguously elucidated, and some insights into its mechanism rely on results using similar aminoglycosides. In general, like other aminoglycosides, tobramycin is bactericidal and exhibits both immediate and delayed killing, which are attributed to different mechanisms, as outlined below. Aminoglycosides are polycationic at physiological pH, such that they readily bind to bacterial membranes ("ionic binding"); this includes binding to lipopolysaccharide and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acid and phospholipids within the cell membrane of Gram-positive bacteria. This binding displaces divalent cations and increases membrane permeability, which allows aminoglycoside entry. Additional aminoglycoside entry ("energy-dependent phase I") into the cytoplasm requires the proton-motive force, allowing access of the aminoglycoside to its primary intracellular target of the bacterial 30S ribosome. Mistranslated proteins produced as a result of aminoglycoside binding to the ribosome (see below) integrate into and disrupt the cell membrane, which allows more of the aminoglycoside into the cell ("energy-dependent phase II"). Hence, tobramycin and other aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis; observed experimental data and mathematical modelling support this two-mechanism model. Inhibition of protein synthesis was the first recognized effect of aminoglycoside antibiotics. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects, including inhibiting translation initiation and elongation and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation; mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above. Although direct mutation of the 16S rRNA is a rare resistance mechanism, due to the gene being present in numerous copies, posttranscriptional 16S rRNA modification by 16S rRNA methyltransferases (16S-RMTases) at the N7 position of G1405 or the N1 position of A1408 are common resistance mechanisms in aminoglycoside-resistant bacteria. These mutants also further support the proposed mechanism of action of aminoglycosides. Direct modification of the aminoglycoside itself through acetylation, adenylation, and phosphorylation by aminoglycoside-modifying enzymes (AMEs) are also commonly encountered resistance mutations. Finally, due to the requirement for active transport of aminoglycosides across bacterial membranes, they are not active against obligately anaerobic bacteria., Aminoglycosides are usually bacterial in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
Record name Tobramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00684
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tobramycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder, Crystals

CAS No.

32986-56-4
Record name Tobramycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32986-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tobramycin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tobramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00684
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tobramycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tobramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tobramycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOBRAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8RRZ51VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tobramycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tobramycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tobramycin sulphate
Reactant of Route 2
Tobramycin sulphate
Reactant of Route 3
Tobramycin sulphate
Reactant of Route 4
Tobramycin sulphate
Reactant of Route 5
Tobramycin sulphate
Reactant of Route 6
Tobramycin sulphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.